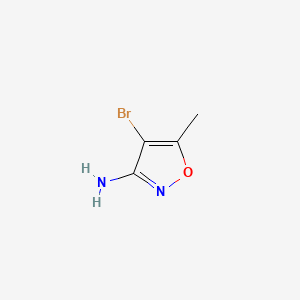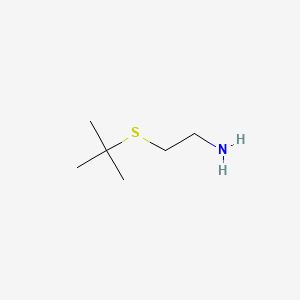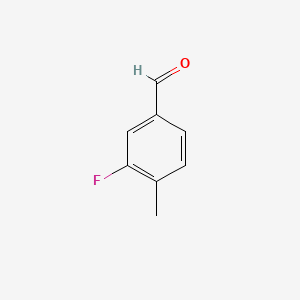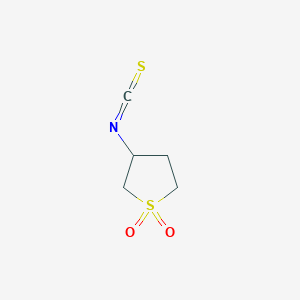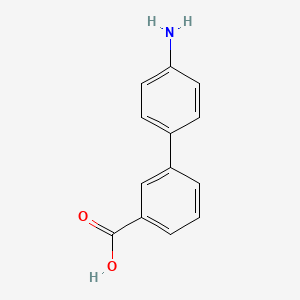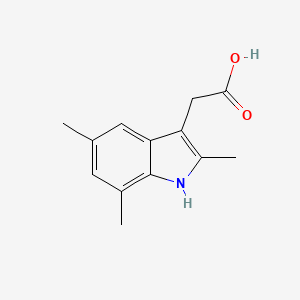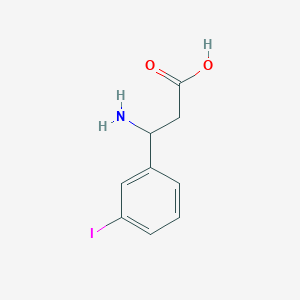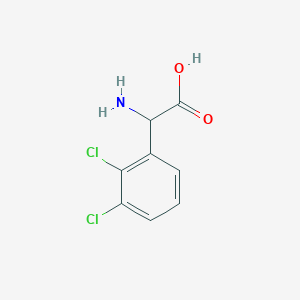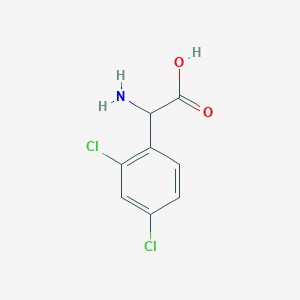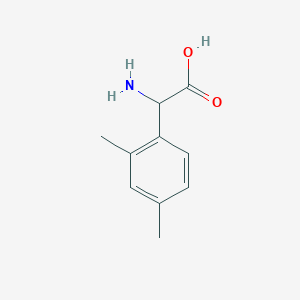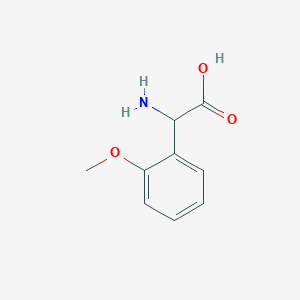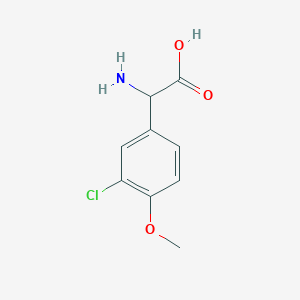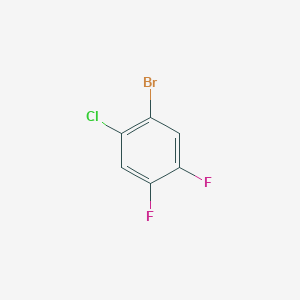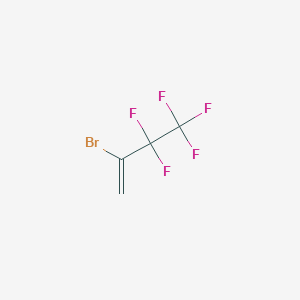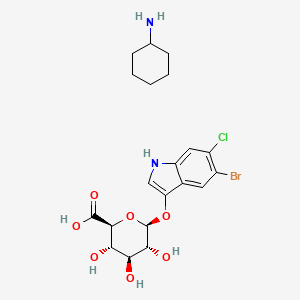
5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt, is related to a class of compounds that have been studied for their interactions with biological molecules and their utility in biochemical assays. While the specific compound is not directly mentioned in the provided papers, related compounds such as 5-bromo-cytosines and 5-bromo-4-chloroindol-3-yl-beta-D-glucopyruroniside have been analyzed for their structural properties and applications in histochemical studies and microbial identification .
Synthesis Analysis
The synthesis of related bromo-substituted cytosine compounds has been explored, although the exact synthesis of 5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt is not detailed in the provided papers. However, the synthesis of similar compounds typically involves the introduction of halogen substituents into specific positions on the molecular framework, which can be achieved through various halogenation reactions .
Molecular Structure Analysis
The molecular structure of 5-bromocytosines has been studied using crystallography and density functional theory (DFT) calculations. The crystal structure of a complex formed between 5-bromocytosine and phthaloyl-DL-glutamic acid was determined, revealing specific hydrogen bonding interactions . Additionally, DFT calculations have been used to analyze the vibrational spectra of 5-bromocytosines, providing insights into the effects of halogen substituents on the molecular structure .
Chemical Reactions Analysis
The chemical reactivity of bromo-substituted cytosines, which are structurally related to the compound , has been investigated in the context of their interactions with amino acids and their role in histochemical assays. These compounds participate in hydrogen bonding and can act as substrates for enzymes such as beta-D-glucuronidase, leading to the formation of detectable products in histochemical studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted cytosines have been characterized through experimental and computational methods. The vibrational spectra obtained from DFT calculations provide information on the molecular geometry and the influence of different halogen atoms on the vibrational frequencies . The histochemical properties of 5-bromo-4-chloroindol-3-yl-beta-D-glucopyruroniside, a compound with a similar bromo-chloro-indolyl moiety, have been described, including its optimal pH range and specificity for beta-D-glucuronidase .
Applications De Recherche Scientifique
-
Detection of GUS expression in plant cells and tissues
- Application : This compound is used as a chromogenic substrate for β-glucuronidase (GUS), an enzyme often used as a reporter gene in plants . When cleaved by GUS, it produces a magenta color, allowing for easy visualization of GUS expression .
- Method : Plant tissues are typically incubated with the substrate, and areas of GUS expression turn magenta .
- Results : This method allows researchers to visually track the expression of the GUS gene in plant tissues .
-
Detection of infections caused by E. coli
- Application : E. coli, like many bacteria, produces β-glucuronidase. This compound can be used to detect the presence of E. coli in a sample .
- Method : The sample is incubated with the substrate. If E. coli is present, it will cleave the substrate, producing a magenta color .
- Results : This provides a simple and effective method for detecting E. coli contamination .
-
Detection of bacterial contamination in food and water samples
- Application : This compound is used to monitor E. coli contamination in food (such as meat, dairy products, and shellfish) and water .
- Method : The food or water sample is incubated with the substrate. If E. coli is present, it will cleave the substrate, producing a magenta color .
- Results : This method allows for the rapid detection of E. coli contamination, which is crucial for ensuring food and water safety .
- Selection of Recombinant Bacterial Clones
- Application : This compound is used as a chromogenic substrate for β-galactosidase, which is often used in blue-white screening to select recombinant bacterial clones .
- Method : Bacterial colonies are incubated with the substrate. Colonies containing the insert of interest will not be able to cleave the substrate, and will therefore remain white, while those without the insert will turn blue .
- Results : This method allows for easy identification and selection of recombinant bacterial clones .
-
Detection of β-glucuronidase in other bacterial species
- Application : This compound can be used to detect the presence of β-glucuronidase in a variety of bacterial species, not just E. coli .
- Method : The sample is incubated with the substrate. If β-glucuronidase-producing bacteria are present, they will cleave the substrate, producing a magenta color .
- Results : This provides a simple and effective method for detecting β-glucuronidase-producing bacteria .
-
Selection of Recombinant Bacterial Clones
- Application : This compound is used as a chromogenic substrate for β-galactosidase, which is often used in blue-white screening to select recombinant bacterial clones .
- Method : Bacterial colonies are incubated with the substrate. Colonies containing the insert of interest will not be able to cleave the substrate, and will therefore remain white, while those without the insert will turn blue .
- Results : This method allows for easy identification and selection of recombinant bacterial clones .
Orientations Futures
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO7.C6H13N/c15-5-1-4-7(2-6(5)16)17-3-8(4)23-14-11(20)9(18)10(19)12(24-14)13(21)22;7-6-4-2-1-3-5-6/h1-3,9-12,14,17-20H,(H,21,22);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZDFBMYVMPFHR-CYRSAHDMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrClN2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

